An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline (CAS: 6259-08-1): Properties, Synthesis, and Analytical Characterization
An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline (CAS: 6259-08-1): Properties, Synthesis, and Analytical Characterization
Introduction: 5-Chloro-2-methoxy-4-nitroaniline is a substituted aromatic amine that serves as a highly functionalized and valuable intermediate in organic synthesis. Its molecular architecture, featuring an aniline core modified with electron-withdrawing nitro and chloro groups and an electron-donating methoxy group, creates a unique reactivity profile. This makes it a strategic building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and specialized dyes. This guide provides an in-depth analysis of its chemical properties, a plausible and detailed synthetic protocol, robust analytical methodologies for characterization, and insights into its practical applications and safety considerations, tailored for researchers and professionals in chemical and drug development.
Section 1: Core Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. 5-Chloro-2-methoxy-4-nitroaniline is a solid at room temperature, and its properties are well-documented across various chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-2-methoxy-4-nitroaniline | PubChem[1] |
| CAS Number | 6259-08-1 | Alfa Chemistry, ChemicalBook[2] |
| Molecular Formula | C₇H₇ClN₂O₃ | PubChem[1] |
| Molecular Weight | 202.60 g/mol | Alfa Chemistry[2] |
| Appearance | Solid, Yellow-orange powder | Sigma-Aldrich, Thermo Fisher Scientific[3][4] |
| Melting Point | 131 °C | Alfa Chemistry, ChemicalBook[2] |
| Boiling Point (Predicted) | 400.1 °C at 760 mmHg | Alfa Chemistry[2] |
| Density (Predicted) | 1.452 g/cm³ | Alfa Chemistry[2] |
| Octanol/Water Partition Coeff. (XLogP3) | 1.7 | PubChem[1] |
| SMILES | COC1=CC(=C(C=C1N)Cl)[O-] | PubChem[1] |
| InChIKey | POKAEVPBUOLQIY-UHFFFAOYSA-N | PubChem[1] |
Section 2: Synthesis and Reactivity Profile
The synthesis of 5-Chloro-2-methoxy-4-nitroaniline leverages fundamental principles of electrophilic aromatic substitution. The strategic placement of functional groups is dictated by the directing effects of the substituents on the aniline ring.
Plausible Synthetic Pathway: Nitration of 4-Chloro-2-methoxyaniline
A logical and efficient route to synthesize the target compound is through the controlled nitration of commercially available 4-chloro-2-methoxyaniline.
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Causality of the Reaction: The starting material, 4-chloro-2-methoxyaniline, contains three substituents with competing directing effects. The amino (-NH₂) and methoxy (-OCH₃) groups are strongly activating and ortho-, para- directing. The chloro (-Cl) group is deactivating but also ortho-, para- directing. The position para to the methoxy group is blocked by chlorine, and the positions ortho to the amino group are sterically hindered or adjacent to the methoxy group. The most electronically activated and sterically accessible position for nitration is ortho to the methoxy group and meta to the chloro group, which corresponds to the C4 position, yielding the desired product. To prevent oxidation of the aniline, the amino group is often first protected (e.g., via acetylation), followed by nitration and subsequent deprotection.
Experimental Protocol (Illustrative)
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Protection of the Amino Group:
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Dissolve 4-chloro-2-methoxyaniline (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add acetic anhydride (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C. This exothermic reaction is controlled by slow addition and cooling to prevent side reactions.
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After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis confirms the consumption of the starting material.
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Pour the reaction mixture into ice-cold water to precipitate the acetylated product. Filter the solid, wash with water until neutral, and dry to yield N-(4-chloro-2-methoxyphenyl)acetamide.
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-
Nitration:
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2-3 vol.) at 0 °C. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
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Slowly add the dried N-(4-chloro-2-methoxyphenyl)acetamide from the previous step to the nitrating mixture in portions, maintaining the temperature between 0-5 °C. Strict temperature control is critical to ensure regioselectivity and prevent unwanted oxidation or over-nitration.
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Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
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Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
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Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
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-
Deprotection (Hydrolysis):
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Suspend the crude nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux for 4-6 hours. The acidic conditions hydrolyze the amide bond, regenerating the free amine.
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After cooling, neutralize the mixture carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the final product, 5-Chloro-2-methoxy-4-nitroaniline.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
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Reactivity Profile
The functional groups of 5-Chloro-2-methoxy-4-nitroaniline offer several avenues for further chemical transformation:
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Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard conditions like Sn/HCl, H₂/Pd-C, or iron in acetic acid. This yields 5-chloro-2-methoxybenzene-1,4-diamine, a valuable precursor for building heterocyclic rings.
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Reactions of the Amino Group: The primary amine can undergo diazotization when treated with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -Br, -I).
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Nucleophilic Aromatic Substitution: While the ring is generally deactivated towards nucleophilic substitution, the strong electron-withdrawing effect of the nitro group can activate the chloro-substituent for displacement by potent nucleophiles under forcing conditions.
Section 3: Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 5-Chloro-2-methoxy-4-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton.
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Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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~7.5-8.0 ppm (s, 1H): A singlet corresponding to the aromatic proton at C6. It is deshielded by the para nitro group and has no adjacent protons for coupling.
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~6.5-7.0 ppm (s, 1H): A singlet for the aromatic proton at C3. It is shielded by the ortho methoxy and para amino groups.
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~4.5-5.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The chemical shift can vary with concentration and solvent.
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~3.9 ppm (s, 3H): A sharp singlet for the three protons of the methoxy (-OCH₃) group.
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Protocol:
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Weigh approximately 5-10 mg of the purified sample.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
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Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
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Process the data (phasing, baseline correction, and integration) to obtain the final spectra for analysis.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle and Rationale: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
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Expected Characteristic Absorption Bands (cm⁻¹):
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3350-3500 cm⁻¹: Two distinct sharp peaks (symmetric and asymmetric N-H stretching) characteristic of a primary amine.
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~1580-1620 cm⁻¹: N-H scissoring (bending) vibration.
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~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹: Strong asymmetric and symmetric N=O stretching vibrations, respectively, confirming the nitro group.
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~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group).
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~700-800 cm⁻¹: C-Cl stretching vibration.
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Protocol:
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
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Identify the principal peaks and match them to known functional group frequencies.
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Mass Spectrometry (MS)
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Principle and Rationale: MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. The fragmentation pattern can also provide structural clues.
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Expected Data (Electron Ionization - EI):
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Molecular Ion (M⁺) Peak: An intense peak at m/z 202.
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Isotopic Peak (M+2)⁺: A significant peak at m/z 204, approximately one-third the intensity of the M⁺ peak. This characteristic 3:1 isotopic signature is definitive proof of the presence of one chlorine atom.
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Protocol (GC-MS):
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Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
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Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
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Run a temperature program that allows for the elution of the compound.
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Analyze the resulting mass spectrum for the molecular ion and its isotopic pattern.
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Section 4: Applications in Research and Drug Development
Substituted nitroanilines are foundational scaffolds in medicinal chemistry and materials science. The specific arrangement of functional groups in 5-Chloro-2-methoxy-4-nitroaniline makes it a precursor for molecules with targeted biological activities.
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Pharmaceutical Intermediates: The reduction of the nitro group to an amine generates a 1,2,4-trisubstituted 1,4-diaminobenzene derivative. This class of compound is a key precursor for synthesizing benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs). For instance, related aniline derivatives are used in the synthesis of anthelmintic drugs like Fenbendazole.[5][6]
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Building Block for Kinase Inhibitors: The aniline scaffold is prevalent in many small-molecule kinase inhibitors, where it often forms hydrogen bonds within the ATP-binding pocket of the target enzyme. The substituents on this compound allow for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
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Dye and Pigment Synthesis: Nitroanilines are classic precursors for azo dyes. The primary amine can be diazotized and coupled with electron-rich aromatic compounds to produce intensely colored molecules with applications as industrial dyes and pigments.
Section 5: Safety and Handling
As with all nitroaromatic compounds and anilines, 5-Chloro-2-methoxy-4-nitroaniline must be handled with appropriate precautions.
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Toxicological Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Anilines and nitroaromatics are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[9]
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Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][9]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Chloro-2-methoxy-4-nitroaniline is a chemical intermediate of significant value, characterized by a unique substitution pattern that enables diverse and predictable reactivity. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it a reliable building block for advanced applications in medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and synthetic potential allows researchers to leverage this molecule effectively and safely in the pursuit of novel chemical entities.
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PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-chloro-2,5-dimethoxy- (CAS 6358-64-1). Retrieved from [Link]
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Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from [Link]
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Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%. Retrieved from [Link]
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Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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Papamicael, C. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]
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